2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-20-16(12-17(21-13)25-2)22-7-9-23(10-8-22)18(24)11-14-3-5-15(19)6-4-14/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJJNNPMBAOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Chlorophenylacetic Acid: This can be achieved through the chlorination of phenylacetic acid.
Formation of 4-Chlorophenylacetyl Chloride: This intermediate is synthesized by reacting 4-chlorophenylacetic acid with thionyl chloride.
Synthesis of 4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine: This involves the reaction of 6-methoxy-2-methylpyrimidine with piperazine under controlled conditions.
Final Coupling Reaction: The final step involves the coupling of 4-chlorophenylacetyl chloride with 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Structure
The synthesis of this compound involves the reaction of 4-chlorobenzoyl chloride with a piperazine derivative that contains a methoxypyrimidine moiety. The resulting structure features a chlorophenyl group and a piperazine ring, which are critical for its biological activity.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activities. For instance, studies have shown that related piperazine compounds can inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP leads to increased apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 5e | 18 | PARP inhibition |
| Thiouracil amides | Varies | Induction of apoptosis |
Neuropharmacological Applications
The compound has also been studied for its effects on the central nervous system. It acts as a modulator of dopamine receptors, particularly the D3 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The structural features of the compound allow it to interact effectively with these receptors, potentially leading to therapeutic benefits .
Table 2: Neuropharmacological Effects
| Receptor Target | Effect | Potential Application |
|---|---|---|
| Dopamine D3 receptor | Modulation | Treatment of schizophrenia |
| mGlu5 receptor | Allosteric modulation | Management of anxiety disorders |
Case Study 1: Breast Cancer Treatment
In a study published in Molecules, researchers explored the efficacy of piperazine derivatives against human breast cancer cells. The study demonstrated that certain derivatives, including those related to 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone, showed significant cytotoxicity and induced cell cycle arrest .
Case Study 2: Neurological Disorders
Another investigation focused on the neuropharmacological properties of similar compounds. The findings suggested that these compounds could mitigate symptoms associated with dopamine dysregulation, offering new avenues for treatment strategies in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogues and Modifications
The compound shares structural motifs with several pharmacologically active derivatives (Table 1):
Table 1. Structural analogs and their biological targets.
Pharmacological Activity Comparison
Anti-Parasitic Activity
- CYP51 Inhibition : The pyridine-based analog UDO () exhibits potent inhibition of T. cruzi CYP51 (IC50 ~0.1 μM), comparable to posaconazole. The trifluoromethyl group enhances binding affinity via hydrophobic interactions with the enzyme’s active site. The target compound’s methoxy and methyl groups on pyrimidine may reduce potency compared to UDO’s trifluoromethyl group .
- Mechanistic Insights : Crystallographic data () show that the chlorophenyl and piperazine groups in UDO anchor the molecule in CYP51’s substrate-binding pocket. The target compound’s pyrimidine ring could mimic this interaction but with altered electronic properties .
Antiviral Activity
- HIV-1 RT Inhibition: Derivatives with benzyl(4-chlorophenyl)amino-piperazine scaffolds () show moderate RT inhibition (IC50: 1.2–12.5 μM). The absence of a pyrimidine ring in these analogs suggests that the target compound’s pyrimidine moiety may enhance specificity for other targets .
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitution : Trifluoromethylphenyl (UDO) > methoxypyrimidinyl (target compound) in lipophilicity and CYP51 binding .
- Aromatic Moieties: 4-Chlorophenyl is critical for target engagement across analogs; replacing it with benzylamino () shifts activity to HIV-1 RT .
- Heterocyclic Rings : Pyrimidine (target compound) vs. pyridine (UDO) alters electronic density and hydrogen-bonding capacity, influencing target selectivity .
Biological Activity
The compound 2-(4-Chlorophenyl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone (CAS Number: 946225-54-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 346.8 g/mol. The structure includes a chlorophenyl group, a piperazine moiety, and a methoxypyrimidine substituent, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉ClN₄O₂ |
| Molecular Weight | 346.8 g/mol |
| CAS Number | 946225-54-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects. Studies have suggested that it may act on pathways related to cancer cell proliferation and microbial resistance.
Antimicrobial Activity
Recent studies have reported the compound's efficacy against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. In a study evaluating several derivatives, one compound demonstrated significant activity with an IC90 value of approximately 40.32 μM against M. tuberculosis H37Ra . This suggests that derivatives of this compound may serve as potential anti-tubercular agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it exhibits moderate to significant efficacy against human breast cancer cells, with IC50 values around 18 μM . The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair processes in cancer cells. This inhibition leads to increased apoptosis in cancerous cells, highlighting its potential as a chemotherapeutic agent.
Case Studies and Research Findings
- Study on Antitubercular Activity :
- Research on Anticancer Effects :
- Docking Studies :
Toxicity and Safety Profile
Preliminary cytotoxicity assessments indicate that the compound is nontoxic to human embryonic kidney cells (HEK-293), supporting its safety for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
